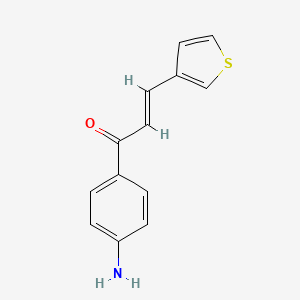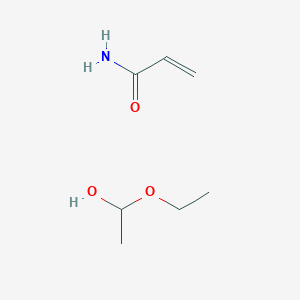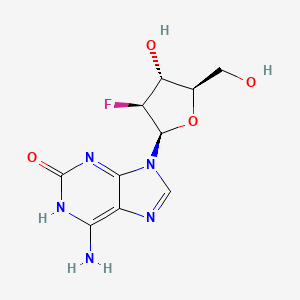![molecular formula C11H20OSi B3165470 (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane CAS No. 899823-76-8](/img/structure/B3165470.png)
(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane
Descripción general
Descripción
(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane is an organosilicon compound with the molecular formula C11H20OSi. It is a liquid at room temperature and is known for its unique bicyclic structure, which includes a norbornene moiety. This compound is used in various chemical applications due to its reactivity and ability to form stable bonds with both organic and inorganic materials.
Aplicaciones Científicas De Investigación
(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: The compound is used as a surface modifier to improve the properties of polymers and other materials.
Mecanismo De Acción
Target of Action
This compound is a technical mixture of isomers, which may interact with multiple targets in the body .
Mode of Action
As a silicon-based compound, it may interact with biological systems in unique ways, potentially influencing the structure and function of proteins, enzymes, or cellular membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane typically involves the hydrosilylation of norbornene with dimethylethoxysilane. This reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor equipped with efficient mixing and temperature control systems. The product is then purified through distillation or other separation techniques to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bicyclo[2.2.1]hept-2-enyl)triethoxysilane
- (5-Bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane
- (5-Bicyclo[2.2.1]hept-2-enyl)ethyltrichlorosilane
Uniqueness
Compared to similar compounds, (5-Bicyclo[2.2.1]hept-2-enyl)dimethylethoxysilane is unique due to its specific combination of the norbornene structure and the dimethylethoxysilane moiety. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-ethoxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20OSi/c1-4-12-13(2,3)11-8-9-5-6-10(11)7-9/h5-6,9-11H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNQPIGKYBCGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C1CC2CC1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(Propan-2-YL)phenyl]piperidine](/img/structure/B3165418.png)

![2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide](/img/structure/B3165435.png)

![[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-yl)thio]acetic acid](/img/structure/B3165448.png)
![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/no-structure.png)

![3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165482.png)
![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165487.png)
![3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165494.png)
